REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].C1[O:10]C1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1.C(Cl)(=O)C>C(OCC)C.BrBr>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[CH2:12][CH2:13][O:14][C:15](=[O:10])[CH3:11]
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1C
|
Name
|
Mg
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle
|
Type
|
TEMPERATURE
|
Details
|
reflux (at the beginning the reaction
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added drop wise at 0° C. over 15 min an the suspension
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
was stirred at rt for 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with 1M HCl (200 mL) and 10% brine (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with diethyl ether (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=C1)CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |